

Application Notes and Protocols: Rapamycin Dosage and Administration in Mice

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a key tool in preclinical research, extensively utilized in mouse models to explore its therapeutic potential in aging, cancer, and metabolic diseases.[1] The primary mechanism of action for rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] Rapamycin achieves this by forming a complex with its intracellular receptor, FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[1]

These application notes provide detailed protocols for the administration of rapamycin in mice and summarize quantitative data to aid in the design and execution of in vivo studies.

Data Presentation: Dosage, Administration, and Pharmacokinetics

The efficacy and potential side effects of rapamycin are highly dependent on the dosage and administration route. The following tables provide a summary of quantitative data from various studies in mice.

Table 1: Rapamycin Dosage and Administration Routes in Mice

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes |
|--------------------------------|---------------|--|--|---|
| Intraperitoneal (IP) Injection | 1.5 - 8 mg/kg | Daily, every other day, or intermittent schedules.[1][4] | 10% PEG400, 10% Tween 80 in ddH ₂ O or saline. [1][5] | Lifespan extension and reduction of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain.[1][6] A 4 mg/kg dose administered every other day has been used in long-term studies.[7] |
| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food.[1] | A dose-dependent increase in lifespan and a reduction in developmental weight gain have been observed. [1][6] The 14 ppm dose is common for lifespan studies. [1][6] A 42 ppm dose is equivalent to about 7 |

| | | | | mg/kg/day for a 30g mouse.[4] |
|----------------------------|----------------------------|---|--|---|
| Oral (gavage) | 0.4 - 4 mg/kg | Daily | 0.5% methyl cellulose | A linear increase in whole blood and tissue concentrations with dose was observed.[1] However, oral gavage may have poor bioavailability compared to IP injection.[8] |
| Intravenous (IV) Injection | 0.04 - 100 mg/kg (prodrug) | Rapid injection or continuous infusion.[1][9] | Water-soluble prodrug formulations are often used.[1][9] | Exhibits dose-dependent pharmacokinetics.[1][9] A water-soluble prodrug showed a half-life of 2.1 - 4.8 hours.[9] |
| Oral (in drinking water) | ~8 mg/kg/day (calculated) | Continuous | Diluted in drinking water (e.g., 0.08 mg/ml).[10] | This method has been shown to slightly decrease weight gain over long-term administration.[8] |

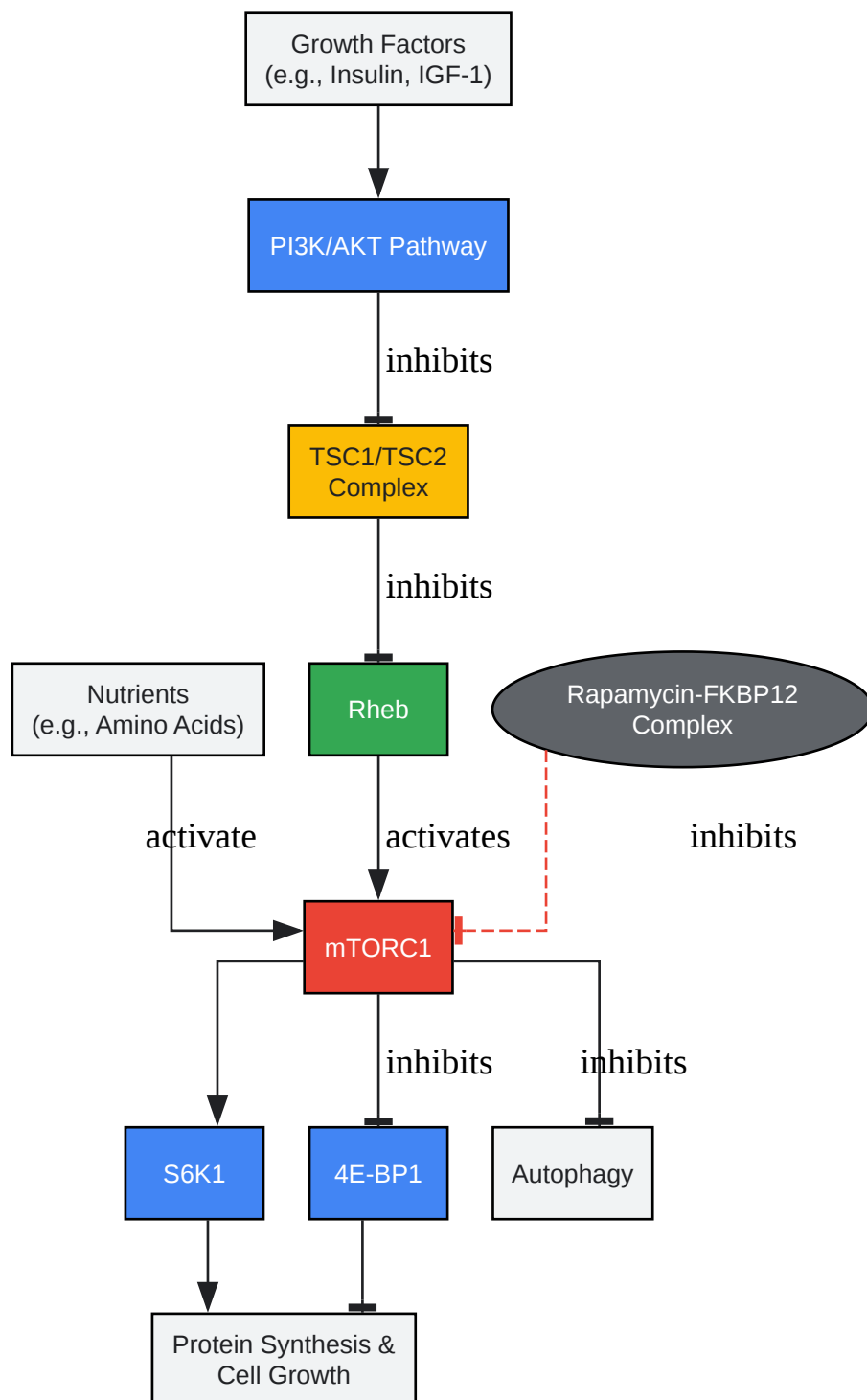
Table 2: Pharmacokinetic Parameters of Rapamycin in Mice

| Administration Route | Dose | Cmax (Peak Concentration) | Tmax (Time to Peak) | Half-life (t _{1/2}) | Bioavailability (F) | Notes |
|--------------------------------|----------------|---------------------------|---------------------|-------------------------------|---------------------|---|
| Intravenous (IV) - Prodrug | 0.4 mg/kg | 958 ng/mL | 0.04 hr | 6.4 hr | 100% | Water-soluble prodrug formulation. [11] |
| Oral (PO) Gavage - Prodrug | 4 mg/kg | 656 ng/mL | 0.25 hr | N/A | 12% | Rapatar, a nanoformulation of rapamycin. [11] |
| Intravenous (IV) - Prodrug | 10 - 100 mg/kg | Dose-dependent | N/A | 2.1 - 4.8 hr | N/A | Half-life increased with dose. [9] |
| Oral (PO) in Diet | 14 ppm | 3-16 ng/mL (blood) | N/A | N/A | N/A | Blood levels can vary between studies. [12] |
| Intraperitoneal (IP) Injection | 8 mg/kg | ~1800 ng/mL (blood) | ~1 hr | N/A | N/A | Blood levels were ~45 ng/mL after 24 hours. [12] |

Signaling Pathway

Rapamycin's primary molecular target is mTOR, a kinase that exists in two distinct complexes, mTORC1 and mTORC2.[3] Rapamycin primarily inhibits mTORC1, which is sensitive to the

drug.[3][13] mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes like protein synthesis and cell growth.[2][3]

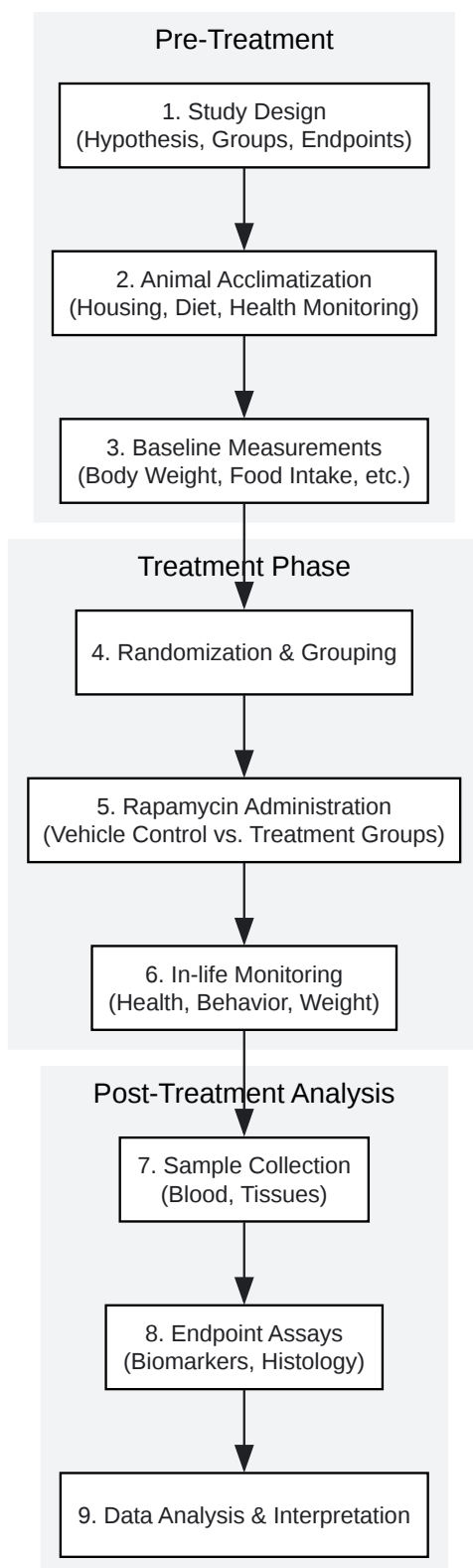


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Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow

A typical experimental workflow for an in vivo study involving Rapamycin administration in mice includes several key stages, from initial planning and animal acclimatization to final data analysis.



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Caption: A generalized workflow for an in vivo study involving Rapamycin.

Experimental Protocols

The following are detailed methodologies for common rapamycin administration routes.

Protocol 1: Intraperitoneal (IP) Injection

This protocol is a common method for delivering a precise dose of rapamycin.

1. Materials:

- Rapamycin powder
- 100% Ethanol
- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile deionized water (ddH₂O) or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- 0.22 µm syringe filter
- Sterile syringes and needles (e.g., 25-27 gauge)

2. Preparation of Rapamycin Solution (e.g., 1 mg/mL):

- Stock Solution (50 mg/mL): Dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol to create a 50 mg/mL stock solution. Aliquot and store at -80°C.[\[14\]](#)
- Vehicle Preparation: Prepare separate 10% PEG400 and 10% Tween 80 solutions in sterile ddH₂O.[\[14\]](#)
- Working Solution (1 mg/mL):
 - For a 10 mL final volume, combine 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.

- Add 200 μ L of the 50 mg/mL rapamycin stock solution to the vehicle.
- Vortex thoroughly until the solution is clear and homogenous.
- Sterile-filter the final working solution using a 0.22 μ m syringe filter.[\[14\]](#)
- Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding the rapamycin stock solution.[\[1\]](#)

3. Administration:

- Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 4 mg/kg, inject 100 μ L of the 1 mg/mL solution).
- Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[\[1\]](#)

Protocol 2: Oral Administration in Diet

This method is suitable for long-term studies to ensure continuous drug exposure.[\[1\]](#)

1. Materials:

- Microencapsulated rapamycin
- Powdered or pelleted rodent chow
- Food mixer
- Control microcapsules (placebo)

2. Diet Preparation:

- Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm or 42 ppm).[\[1\]](#)[\[4\]](#)
- Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.

- Prepare a control diet by mixing the chow with empty microcapsules.^[1]

3. Administration:

- Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
- Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.^[1]

Protocol 3: Oral Gavage

This method allows for precise oral dosing at specific time points.

1. Materials:

- Rapamycin powder
- Vehicle (e.g., 0.5% methyl cellulose)
- Sterile water
- Animal feeding needles (gavage needles)
- Sterile syringes

2. Preparation of Rapamycin Suspension:

- Calculate the required amount of rapamycin based on the desired concentration and total volume needed.
- Prepare the 0.5% methyl cellulose vehicle.
- Levigate the rapamycin powder with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.

3. Administration:

- Measure the animal's body weight to calculate the correct volume for the target dose.
- Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.
- Slowly administer the rapamycin suspension. Ensure the animal can breathe comfortably throughout the procedure.

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